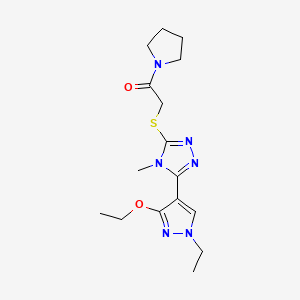
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a novel derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of the compound involves several steps, typically starting with the reaction of 3-ethoxy-1-ethyl-1H-pyrazole derivatives with triazole and thioether moieties. The final product is characterized by its complex structure, which includes a pyrrolidine ring and a thioether linkage. The crystal structure analysis reveals critical dihedral angles between the various rings, which can influence biological activity.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄OS |
| Molecular Weight | 278.38 g/mol |
| Melting Point | Not specified |
| Key Functional Groups | Pyrazole, Triazole, Thioether, Pyrrolidine |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines. In one study, a related triazole derivative exhibited IC₅₀ values in the micromolar range against breast cancer cells (MDA-MB-231), demonstrating its potential as an anticancer agent .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Triazole derivatives have been reported to possess broad-spectrum antibacterial effects. A review indicated that triazolothiadiazine derivatives exhibit significant antibacterial activity against human pathogenic bacteria . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory and Analgesic Effects
Triazole derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in vitro and in vivo models. For example, certain derivatives have demonstrated efficacy in reducing pain responses in animal models, indicating their potential as analgesics .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes, including cholinesterases and carbonic anhydrases. Enzyme inhibition studies have shown that related compounds can significantly inhibit acetylcholinesterase activity, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
Several studies have investigated the biological activities of similar compounds:
- Anticancer Studies : A study on triazolo[3,4-b]thiadiazines found that specific derivatives induced apoptosis in cancer cells through upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes like Bcl2 .
- Antimicrobial Efficacy : Research demonstrated that triazole derivatives showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, emphasizing their potential use in treating infections .
- Enzyme Inhibition : A comprehensive screening revealed that certain triazole derivatives effectively inhibited both tissue-nonspecific alkaline phosphatase and intestinal alkaline phosphatase, suggesting a link between enzyme inhibition and anticancer activity .
Table 2: Summary of Biological Activities
特性
IUPAC Name |
2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-4-22-10-12(15(19-22)24-5-2)14-17-18-16(20(14)3)25-11-13(23)21-8-6-7-9-21/h10H,4-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOUBPCHHLYWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)OCC)C2=NN=C(N2C)SCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














